![molecular formula C19H19Cl2N3O2 B277865 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B277865.png)

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide, also known as ADP-ribosylation factor 1 GTPase-activating protein-binding protein 1 (ARFGAP1), is a protein that plays a crucial role in regulating the intracellular trafficking of proteins and lipids. It is involved in the formation and maintenance of the Golgi complex, as well as in vesicular transport between the Golgi and the endoplasmic reticulum.

Mecanismo De Acción

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide acts as a competitive inhibitor of ARFGAP1, binding to the catalytic site of the protein and preventing it from hydrolyzing GTP-bound ARF1. This results in the accumulation of ARF1-GTP, which in turn promotes the formation of COPI-coated vesicles and inhibits the formation of COPII-coated vesicles. The net effect is a disruption of vesicular transport and accumulation of proteins and lipids in the Golgi complex.

Biochemical and physiological effects:

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce the replication of viruses such as hepatitis C virus, and protect against neuronal damage in models of neurodegenerative diseases. It has also been shown to modulate the activity of various signaling pathways such as the MAPK and PI3K/Akt pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide in lab experiments is its specificity for ARFGAP1. This allows researchers to selectively inhibit the activity of ARFGAP1 without affecting other proteins or pathways. However, one limitation of using N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide is its relatively low potency, which may require higher concentrations or longer incubation times to achieve the desired effects.

Direcciones Futuras

There are several future directions for research on N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide. One area of interest is the development of more potent and selective inhibitors of ARFGAP1, which could have important therapeutic implications for various diseases. Another area of interest is the investigation of the role of ARFGAP1 in other cellular processes such as autophagy and apoptosis. Finally, there is a need for more in-depth studies on the biochemical and physiological effects of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide in various disease models, which could provide valuable insights into the underlying mechanisms of these diseases.

Métodos De Síntesis

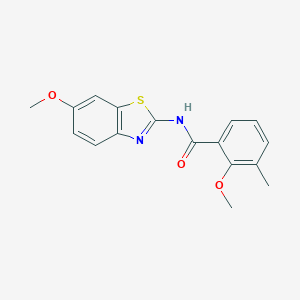

The synthesis of N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-acetylpiperazine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 2-aminophenol to yield the final product. The purity and identity of the product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide has been widely used in scientific research to investigate the role of ARFGAP1 in intracellular trafficking. It has been shown to inhibit the activity of ARFGAP1, leading to the accumulation of proteins and lipids in the Golgi complex and disruption of vesicular transport. This has important implications for understanding the mechanisms underlying various diseases such as cancer, neurodegenerative disorders, and viral infections.

Propiedades

Nombre del producto |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |

|---|---|

Fórmula molecular |

C19H19Cl2N3O2 |

Peso molecular |

392.3 g/mol |

Nombre IUPAC |

N-[2-(4-acetylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide |

InChI |

InChI=1S/C19H19Cl2N3O2/c1-13(25)23-8-10-24(11-9-23)18-5-3-2-4-17(18)22-19(26)15-7-6-14(20)12-16(15)21/h2-7,12H,8-11H2,1H3,(H,22,26) |

Clave InChI |

VKCCQSMGYZIGSP-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |

SMILES canónico |

CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277786.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-ethoxybenzamide](/img/structure/B277787.png)

![3-fluoro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B277789.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-isopropoxybenzamide](/img/structure/B277792.png)

![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)

![4-cyano-N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B277794.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B277797.png)

![3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B277799.png)

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1-naphthamide](/img/structure/B277801.png)

![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)

![3-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B277804.png)